molecular formula C21H23N3O4 B11377248 2-(3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11377248
M. Wt: 381.4 g/mol
InChI Key: RMHLZMLQZCLXAR-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group, an oxadiazole ring, and an acetamide moiety.

Preparation Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the phenoxy and acetamide groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions, leading to the formation of corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving phenoxy and oxadiazole groups.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    2-(3,5-dimethylphenoxy)acetamide: Lacks the oxadiazole ring, leading to different chemical and biological properties.

    4-(2-(3,5-dimethylphenoxy)acetyl)amino)benzoate: Contains a benzoate group instead of the oxadiazole ring.

    2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: Features a propanoic acid moiety instead of the acetamide group.

The uniqueness of 2-(3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide lies in its combination of the phenoxy, oxadiazole, and acetamide groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-4-9-26-17-7-5-16(6-8-17)20-21(24-28-23-20)22-19(25)13-27-18-11-14(2)10-15(3)12-18/h5-8,10-12H,4,9,13H2,1-3H3,(H,22,24,25)

InChI Key

RMHLZMLQZCLXAR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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